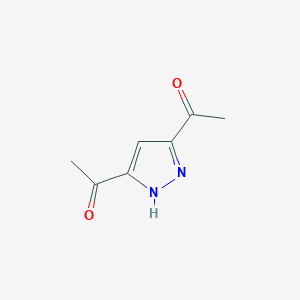

3,5-Diacetylpyrazole

Overview

Description

3,5-Diacetylpyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 The 3,5-diacetyl substitution refers to the presence of acetyl groups (CH₃CO) at the 3rd and 5th positions of the pyrazole ring

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrazole, 3,5-diacetyl- are the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play a crucial role in various biological processes, including the regulation of gene expression, metabolism of alcohol, and several other physiological functions.

Mode of Action

It is believed that the compound interacts with its targets, leading to changes in their function . For instance, it may modulate the activity of the estrogen receptors and alcohol dehydrogenase, thereby influencing the associated biological processes.

Biochemical Pathways

Given its targets, it can be inferred that the compound may influence pathways related to gene expression regulated by estrogen receptors and the metabolism of alcohol .

Result of Action

Given its potential interaction with estrogen receptors and alcohol dehydrogenase, it can be speculated that the compound may have significant effects on gene expression and alcohol metabolism .

Biochemical Analysis

Biochemical Properties

1H-Pyrazole, 3,5-diacetyl- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression . The interaction between 1H-Pyrazole, 3,5-diacetyl- and CDKs can lead to the inhibition of kinase activity, thereby affecting cell division and proliferation. Additionally, 1H-Pyrazole, 3,5-diacetyl- can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their catalytic activity .

Cellular Effects

The effects of 1H-Pyrazole, 3,5-diacetyl- on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 1H-Pyrazole, 3,5-diacetyl- has been reported to induce apoptosis in cancer cells by activating the p53 tumor suppressor protein and inhibiting the phosphorylation of the retinoblastoma protein . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation .

Molecular Mechanism

At the molecular level, 1H-Pyrazole, 3,5-diacetyl- exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, 1H-Pyrazole, 3,5-diacetyl- can inhibit the activity of CDKs by binding to their ATP-binding sites, preventing the phosphorylation of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 1H-Pyrazole, 3,5-diacetyl- in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 1H-Pyrazole, 3,5-diacetyl-, resulting in reduced efficacy . In in vitro and in vivo studies, the long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 1H-Pyrazole, 3,5-diacetyl- vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as the inhibition of tumor growth in cancer models . At high doses, 1H-Pyrazole, 3,5-diacetyl- can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound .

Metabolic Pathways

1H-Pyrazole, 3,5-diacetyl- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, 1H-Pyrazole, 3,5-diacetyl- can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in altered levels of metabolites .

Transport and Distribution

The transport and distribution of 1H-Pyrazole, 3,5-diacetyl- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, 1H-Pyrazole, 3,5-diacetyl- can bind to serum albumin and other plasma proteins, influencing its distribution and bioavailability in tissues .

Subcellular Localization

The subcellular localization of 1H-Pyrazole, 3,5-diacetyl- is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . In the nucleus, 1H-Pyrazole, 3,5-diacetyl- can interact with transcription factors and other nuclear proteins, modulating gene expression . In the mitochondria, this compound can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diacetylpyrazole can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazine. For example, the reaction of acetylacetone with hydrazine hydrate under acidic conditions can yield this compound . Another method involves the cyclization of β,γ-unsaturated hydrazones with hydrazine, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diacetylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the acetyl groups, leading to different substituted pyrazoles.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine and oxygen in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with different functional groups, while reduction can produce various substituted pyrazoles .

Scientific Research Applications

3,5-Diacetylpyrazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a pharmacophore in drug design and development.

Industry: It is used in the production of materials with specific properties, such as dyes and polymers

Comparison with Similar Compounds

3,5-Dimethylpyrazole: Similar structure but with methyl groups instead of acetyl groups.

3,5-Diphenylpyrazole: Contains phenyl groups at positions 3 and 5.

3,5-Dinitropyrazole: Substituted with nitro groups, leading to different chemical properties .

Uniqueness: The presence of acetyl groups can influence its interactions with biological targets and its suitability for various synthetic applications .

Properties

IUPAC Name |

1-(3-acetyl-1H-pyrazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4(10)6-3-7(5(2)11)9-8-6/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKSXYXCIYYSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NN1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466053 | |

| Record name | 1H-Pyrazole, 3,5-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98276-70-1 | |

| Record name | 1H-Pyrazole, 3,5-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)